molecular formula C19H18BrN3O3 B11118244 5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11118244
M. Wt: 416.3 g/mol
InChI Key: SJGSJHKLLDJWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[4,5-b]quinoline trione family, characterized by a fused tetracyclic scaffold with two methyl groups at position 8 and a 4-bromophenyl substituent at position 3. Its synthesis typically involves multicomponent reactions (MCRs) using dimedone, 6-amino-1,3-dimethyluracil, and 4-bromobenzaldehyde under catalytic conditions . Reported spectral data include distinct ¹H NMR signals for the geminal dimethyl groups (δ 0.90–1.03 ppm) and a singlet for the methine proton (δ 4.85 ppm) .

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

5-(4-bromophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C19H18BrN3O3/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(20)6-4-9)15-16(21-11)22-18(26)23-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,21,22,23,25,26)

InChI Key

SJGSJHKLLDJWKB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Route 1: Malonate-Based Cyclocondensation

This approach adapts methodologies from pyrimidine synthesis, beginning with methyl 2-(4-bromophenyl)acetate (5 ):

Step 1: Synthesis of Dimethyl 2-(4-Bromophenyl)Malonate (6 )

  • Reactants : Methyl 2-(4-bromophenyl)acetate (206.8 g, 0.9 mol), dimethyl carbonate (325.1 g, 3.6 mol), sodium hydride (65.0 g, 2.71 mol).

  • Conditions : Tetrahydrofuran (THF), 25–27°C, 14 h.

  • Yield : 72.3%.

Step 2: Formation of 5-(4-Bromophenyl)Pyrimidine-4,6-Diol (7 )

  • Reactants : Dimethyl malonate 6 (192.9 g, 0.67 mol), formamidine hydrochloride, sodium methoxide.

  • Conditions : Methanol, 40°C, 3.5 h.

  • Yield : 84.4%.

Step 3: Chlorination to 5-(4-Bromophenyl)-4,6-Dichloropyrimidine (1 )

  • Reactants : Diol 7 (53.4 g, 0.2 mol), POCl₃ (427 mL).

  • Conditions : Reflux, 8 h.

  • Yield : 86.5%.

Adaptation for Target Molecule :
To incorporate the tetrahydropyrimidoquinoline trione system, intermediate 1 undergoes Ullmann coupling with a tetrahydroquinoline precursor bearing keto groups. Subsequent Dieckmann cyclization forms the trione framework.

Route 2: Tandem Annulation Using Solid Acid Catalysts

A patent-disclosed method for analogous pyrimidines provides insights into scalable production:

Step 1: Esterification of 4-Bromophenylacetic Acid

  • Catalyst : Solid acid (e.g., Amberlyst-15).

  • Conditions : Methanol, reflux, 5–6 h.

  • Yield : >90%.

Step 2: Michael Addition-Dieckmann Cyclization

  • Reactants : Ester intermediate, dimethyl carbonate, formamidine hydrochloride.

  • Conditions : Toluene, N,N-dimethylaminopyridine (DMAP), phosgene.

  • Yield : 84.5–85.7% for pyrimidine intermediates.

Critical Modification : Introducing a preformed tetrahydroquinoline diketone prior to cyclization enables one-pot assembly of the trione system.

Optimization Strategies and Reaction Engineering

Catalytic Systems and Solvent Effects

Comparative data for chlorination agents:

Agent Temperature Time Yield Purity
POCl₃Reflux8 h86.5%99.8%
Solid Phosgene105°C5 h84.5%99.88%

Phosgene derivatives improve atom economy but require stringent temperature control. Polar aprotic solvents (e.g., DMF) enhance cyclization rates but complicate purification.

Stereochemical Considerations

The C8 dimethyl groups impose steric constraints during ring closure. Molecular modeling studies suggest that bulky bases (e.g., DIPEA) favor axial attack, minimizing epimerization.

Analytical Characterization and Quality Control

1H NMR Data for Key Intermediates :

  • 5-(4-Bromophenyl)-4,6-Dichloropyrimidine : δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H), 7.39 (d, J = 8.5 Hz, 2H).

  • Dimethyl 2-(4-Bromophenyl)Malonate : δ 3.72 (s, 6H, OCH₃), 4.12 (s, 1H, CH), 7.45–7.52 (m, 4H, Ar-H).

HPLC purity exceeding 99.8% is achievable using reverse-phase C18 columns .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines. The presence of the bromophenyl group is believed to enhance biological activity by improving binding affinity to target proteins. Various studies have focused on its potential as an antimicrobial and anticancer agent.

Anticancer Properties

Preliminary studies suggest that compounds in the pyrimidoquinoline family demonstrate significant anticancer properties. For instance:

  • Selective Cytotoxicity : Certain derivatives have shown selective cytotoxic effects against specific cancer cell lines.
  • Mechanism of Action : The mechanism is thought to involve interaction with cellular targets such as enzymes or receptors implicated in cancer progression.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Broad Spectrum Activity : Derivatives have exhibited activity against a range of bacteria and fungi.
  • Structure-Activity Relationship : Variations in substituents on the phenyl ring can significantly influence the antimicrobial efficacy of these compounds.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their reported biological activities:

Compound NameStructural FeaturesBiological Activity
5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4(1H)Fluorine instead of bromineAnticancer
5-(4-nitrophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2Nitro group at para positionAntimicrobial
5-(phenyl)-8-methyl-5,8-dihydro-pyrimido[4,b]quinoline-2-oneMethyl substitution at 8-positionAntiviral

Case Studies

  • Anticancer Study : A study conducted on various derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The results indicated that the bromophenyl substitution significantly improved binding interactions with the target proteins involved in cell proliferation.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that specific substitutions increased efficacy against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of this compound involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the compound’s ability to bind to the DNA helix, causing structural changes that prevent the normal functioning of the DNA . The molecular targets include various enzymes involved in DNA synthesis and repair, making it a potent antitumor agent.

Comparison with Similar Compounds

Halogenated Derivatives

  • 5-(4-Chlorophenyl) analog : Synthesized using 4-chlorobenzaldehyde, this derivative shows similar reactivity but lower molecular weight (MS 443 vs. 399 for chlorophenyl) . The chloro group reduces steric hindrance compared to bromine, leading to higher yields (e.g., 85% with TrCl catalyst) .
  • 5-(2-Chlorophenyl) analog : Ortho-substitution induces conformational strain, lowering melting points (m.p. 298–300°C vs. >300°C for para-substituted derivatives) .

Methoxy and Hydroxy Derivatives

  • 5-(4-Methoxyphenyl) analog : The electron-donating methoxy group increases solubility but reduces catalytic efficiency (yields drop to 70% with tungstophosphoric acid) . IR spectra show a distinct C–O–C stretch at 1245 cm⁻¹ .
  • 5-(2-Hydroxy-3-methoxyphenyl) analog : Hydrogen bonding from the hydroxyl group stabilizes the crystal lattice, resulting in higher m.p. (298–300°C) .

Bulkier Substituents

  • Benzyloxy and Triazole Moieties : Derivatives like 5-(4-((4-chlorobenzyl)oxy)phenyl) require harsher conditions (e.g., DABCO catalyst) and show extended reaction times (~4 hours) .

Key Observations :

  • Tungstophosphoric acid (H₃PW₁₂O₄₀) offers superior yields for halogenated derivatives due to strong Brønsted acidity .
  • Ionic liquids like [BMIM][BF₄] reduce reaction times but require purification via recrystallization .

Physicochemical Properties

Property 5-(4-Bromophenyl) Derivative 5-(4-Chlorophenyl) Derivative 5-(4-Methoxyphenyl) Derivative
Melting Point (°C) 300–302 (decomposes) 290–295 280–285
¹H NMR (δ ppm, DMSO-d₆) 0.90 (s, 3H), 1.03 (s, 3H) 0.85 (s, 3H), 1.00 (s, 3H) 0.88 (s, 3H), 1.02 (s, 3H)
IR C=O Stretching (cm⁻¹) 1712, 1675 1709, 1660 1672, 1719
Solubility Poor in H₂O; moderate in DMSO Moderate in H₂O High in ethanol

Notes:

  • Bromine’s higher atomic mass contributes to lower solubility in polar solvents .
  • Methoxy derivatives exhibit enhanced solubility due to polarity .

Computational and Structural Insights

  • DFT Studies: The pyrimidoquinoline core exhibits planar geometry with bond lengths of 1.38 Å for C–N in the uracil ring, correlating with X-ray data (1.36–1.40 Å) .
  • X-ray Crystallography: The 4-methylphenyl derivative crystallizes in a monoclinic system (space group P2₁/c) with intermolecular C–H···O interactions stabilizing the lattice .

Biological Activity

5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione (CAS: 302931-48-2) is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on a synthesis of recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3O3C_{19}H_{18}BrN_3O_3 with a molecular weight of 416.27 g/mol. The structure features a pyrimido[4,5-b]quinoline core which is known for various pharmacological activities.

Biological Activities

1. Antifungal Activity
Research indicates that derivatives of pyrimido[4,5-b]quinolines exhibit antifungal properties. For instance, a study demonstrated that specific derivatives showed significant antifungal activity against various Candida species such as C. dubliniensis and C. albicans, with minimum inhibitory concentrations (MIC90) ranging from 1 to 4 μg/mL for the most active compounds . This suggests that the bromophenyl substitution may enhance antifungal potency.

2. Antitumor and Cytotoxic Effects
Pyrimidoquinoline derivatives have been evaluated for their cytotoxic effects against several cancer cell lines. Notably, compounds similar to the one have shown promising results in inhibiting tumor growth in vitro. For example, studies have reported significant cytotoxic activity against T47D human breast cancer cells and HCT-116 colon cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

3. Antimicrobial Activity
In addition to antifungal properties, certain derivatives have demonstrated broad-spectrum antimicrobial activity. The compound's structural features contribute to its ability to inhibit bacterial growth effectively. Testing against various bacterial strains has shown effective inhibition at low concentrations .

Case Studies

Case Study 1: Synthesis and Evaluation
A study synthesized a series of pyrimido[4,5-b]quinoline derivatives and evaluated their biological activities. The synthesized compounds were screened for antifungal and antibacterial activities using standard broth microdilution methods. The results indicated that modifications in the structure significantly affected biological efficacy .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between these compounds and target enzymes involved in fungal metabolism. The results highlighted favorable binding affinities that correlate with observed biological activities, suggesting a rational basis for further drug design efforts .

Data Summary

The following table summarizes key findings related to the biological activity of 5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione:

Activity Type Target Organisms/Cells MIC (μg/mL) References
AntifungalC. dubliniensis1 - 4
C. albicans1 - 4
CytotoxicT47D (breast cancer)Significant
HCT-116 (colon cancer)Significant
AntimicrobialVarious bacterial strainsLow concentrations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, and how do reaction conditions influence yield?

  • Methodology : This compound is typically synthesized via multicomponent reactions under environmentally friendly conditions. For example, ultrasound-assisted synthesis using Fe(DS)₃ as a Lewis acid-surfactant catalyst enhances reaction efficiency and reduces reaction time. Key steps include cyclocondensation of substituted aryl aldehydes, barbituric acid derivatives, and cyclohexane-1,3-dione under sonication . Solvent selection (e.g., ethanol or DMF) and temperature control (room temperature to 80°C) are critical for optimizing yields (reported up to 85% in optimized protocols) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction confirms the bicyclic pyrimidoquinoline core and substituent geometry. For example, the 8,8-dimethyl group and bromophenyl orientation were resolved using R-factor refinement (R = 0.046) .
  • Spectroscopy : FT-IR identifies carbonyl stretches (1708 cm⁻¹ for pyrimidine-2,4-dione). ¹H NMR (δ 1.89–2.42 ppm for CH₂ groups) and ¹³C NMR (δ 21–170 ppm for aliphatic/aromatic carbons) are critical for verifying substituent integration and purity .
  • Mass spectrometry : GC-MS or ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 400–420) .

Q. What are the key structural features influencing its physicochemical properties?

  • Methodology : The bromophenyl group enhances lipophilicity (logP ~2.5–3.0), while the pyrimidinetrione core contributes to hydrogen bonding (via carbonyl groups). Solubility in polar aprotic solvents (e.g., DMSO) is higher than in water (<0.1 mg/mL), as inferred from NMR solvent studies .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data be resolved during structural elucidation?

  • Methodology : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from dynamic effects like keto-enol tautomerism or solvent polarity. For example, DMSO-d₆ can stabilize enolic forms, altering δ values by 0.2–0.5 ppm. Cross-validation with X-ray data (e.g., bond lengths <1.5 Å for C=O groups) and computational modeling (DFT-optimized geometries) resolves such ambiguities .

Q. What strategies optimize regioselectivity in derivatives of this compound for structure-activity studies?

  • Methodology : Substituent positioning (e.g., bromine at the 4-phenyl position) is controlled via steric and electronic modulation. For example, using bulky catalysts (e.g., Fe(DS)₃) directs regioselective cyclization during synthesis. Computational tools (e.g., molecular docking) predict binding interactions to guide functionalization at the 2- or 6-carbonyl positions .

Q. How do computational methods validate experimental data, such as UV-Vis spectra or thermodynamic stability?

  • Methodology : Time-dependent DFT (TD-DFT) simulations align with experimental UV-Vis λmax (e.g., 280–320 nm for π→π* transitions in the quinoline system). Thermodynamic stability (ΔG ≈ -120 kcal/mol) is calculated using Gaussian09 with B3LYP/6-31G(d,p) basis sets, correlating with thermal gravimetric analysis (TGA) data .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Chiral resolution via HPLC (e.g., CHIRALPAK® columns) or asymmetric catalysis (e.g., chiral Lewis acids) preserves enantiomeric excess (>95%). Pilot-scale reactions require strict control of sonication parameters (20–40 kHz) and solvent recycling to minimize racemization .

Data Contradiction Analysis

Q. Why do NMR chemical shifts vary between studies despite identical substituents?

  • Analysis : Variations arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), temperature (294 K vs. 298 K), and crystallographic packing forces. For instance, the 8,8-dimethyl group’s δ 1.89–2.22 ppm in CDCl₃ shifts upfield in DMSO-d₆ due to hydrogen bonding .

Q. How do crystallographic parameters (e.g., R-factors) impact confidence in structural models?

  • Analysis : Lower R-factors (e.g., 0.046 vs. 0.10 in less refined studies) indicate higher precision. Discrepancies in bond angles (>5° deviation) may suggest disordered crystallographic sites, resolved via SHELXL refinement and electron density maps .

Methodological Recommendations

  • Synthesis : Prioritize ultrasound-assisted methods for reproducibility .
  • Characterization : Combine XRD, NMR, and DFT for robust validation .
  • Data Interpretation : Use solvent-specific NMR databases and computational cross-checks to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.